2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
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Description
2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H20FN5O3 and its molecular weight is 469.476. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research into derivatives of 1,3,4-oxadiazole and naphthyridines has demonstrated significant antibacterial activity. Compounds synthesized from the common intermediate of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, through reactions with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols, have shown substantial antibacterial effects. These compounds were tested and found to have significant activity, highlighting the potential of these structures in developing new antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have been synthesized and evaluated for their antifungal and apoptotic activities against various Candida species. Some derivatives were identified as potent compounds against C. albicans and C. glabrata, showcasing their potential as antifungal agents. Further, one compound exhibited apoptotic effects on Candida species, indicating a possible mechanism of action that could be explored for therapeutic applications (B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to possess anti-inflammatory properties. Among these compounds, certain derivatives exhibited significant anti-inflammatory activity, indicating the potential for the development of new anti-inflammatory drugs (K. Sunder, Jayapal Maleraju, 2013).
Antimicrobial Agents
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with a fluorine atom at the meta position demonstrated enhanced antimicrobial activities, showcasing the importance of structural modifications in developing potent antimicrobial agents (K. Parikh, D. Joshi, 2014).
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-15-6-3-4-9-21(15)29-22(33)14-32-13-20(23(34)19-11-10-16(2)28-25(19)32)26-30-24(31-35-26)17-7-5-8-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESUSAIJQFGMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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